2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
CAS No.: 133648-80-3
Cat. No.: VC20811274
Molecular Formula: C16H10Cl3N3O2
Molecular Weight: 382.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133648-80-3 |
|---|---|
| Molecular Formula | C16H10Cl3N3O2 |
| Molecular Weight | 382.6 g/mol |
| IUPAC Name | 2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione |
| Standard InChI | InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24) |
| Standard InChI Key | OKYBVAJQBYWJHL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
| Canonical SMILES | C1=CC(=CC=C1CC2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |
Introduction
Chemical Identity and Structural Composition
2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione is a polychlorinated aromatic compound identified by the CAS registry number 133648-80-3 . The compound belongs to the triazine chemical class, featuring a specific substitution pattern that distinguishes it from other related compounds. The chemical is also known by several synonyms including 2-[3,5-Dichloro-4-(4-chlorobenzyl)phenyl]-1,2,4-triazine-3,5(2H,4H)-dione and 1,2,4-Triazine-3,5(2H,4H)-dione, 2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl] .
Molecular Structure
The compound possesses a complex molecular architecture consisting of a 1,2,4-triazine ring system with dione functionality at positions 3 and 5, and a phenyl substituent at position 2. This phenyl ring bears two chlorine atoms at positions 3 and 5, along with a 4-chlorophenylmethyl group at position 4 . The structural complexity of this molecule contributes to its distinctive chemical behavior and potential applications in various chemical processes.
Molecular Representation
The molecular structure can be represented through various chemical notation systems:
-
SMILES notation: Clc1ccc(Cc2c(Cl)cc(cc2Cl)N3N=CC(=O)NC3=O)cc1
-
InChI: InChI=1S/C16H10Cl3N3O2/c17-10-3-1-9(2-4-10)5-12-13(18)6-11(7-14(12)19)22-16(24)21-15(23)8-20-22/h1-4,6-8H,5H2,(H,21,23,24)
The IUPAC nomenclature identifies it as 2-[3,5-dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5-dione, though the dihydro nature of the triazine ring is often indicated in the extended name as 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione .
Physical and Chemical Properties
The physical and chemical properties of 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione determine its behavior in various environments and its potential for chemical reactivity and applications.
Basic Physical Properties
This triazine derivative presents as a solid substance with distinct physical characteristics that influence its handling and application in research settings.
Table 1: Physical Properties of 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
| Property | Value | Reference |
|---|---|---|
| Physical State | Solid | |
| Color | Pale Orange | |
| Melting Point | 184-186°C | |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Storage Condition | Refrigerator |
Chemical Properties
The chemical properties of this compound are primarily determined by its molecular structure, particularly the triazine ring system and the chlorine substituents.
Table 2: Chemical Properties of 2-[3,5-Dichloro-4-[(4-chlorophenyl)methyl]phenyl]-1,2,4-triazine-3,5(2H,4H)-dione
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C16H10Cl3N3O2 | |
| Molecular Weight | 382.63 g/mol | |
| Accurate Mass | 380.9839 | |
| Purity Available | >95% (HPLC) to 98.0% |
The presence of three chlorine atoms in the molecule likely influences its reactivity, particularly in nucleophilic substitution reactions. The 1,2,4-triazine-3,5-dione moiety potentially confers specific chemical reactivity patterns that could be exploited in organic synthesis or other chemical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume